molecular formula C₁₉H₂₃N₃O₃ B1663474 Potassium Channel Activator 1 CAS No. 908608-06-0

Potassium Channel Activator 1

Cat. No.: B1663474
CAS No.: 908608-06-0
M. Wt: 341.4 g/mol
InChI Key: KAEMILXLUFFLSU-UHFFFAOYSA-N
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Description

Potassium Channel Activator 1 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with dimethyl and morpholine groups, along with a carbamic acid benzyl ester moiety. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium Channel Activator 1 typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions: The dimethyl and morpholine groups are introduced to the pyridine ring via substitution reactions using suitable reagents.

    Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic or basic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium Channel Activator 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, Potassium Channel Activator 1 is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Potassium Channel Activator 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.

    (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.

    (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester.

Uniqueness

The uniqueness of Potassium Channel Activator 1 lies in its specific ester group, which can influence its reactivity, solubility, and interactions with other molecules. This makes it distinct from other similar compounds and allows for unique applications in various scientific fields.

Properties

IUPAC Name

benzyl N-(2,4-dimethyl-6-morpholin-4-ylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-12-17(22-8-10-24-11-9-22)20-15(2)18(14)21-19(23)25-13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEMILXLUFFLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)OCC2=CC=CC=C2)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl chloroformate (18 mg) was added to a solution of 0.085 M 2,4-dimethyl-6-morpholin-4-yl-pyridin-3-ylamine and 0.17 M N,N-diisopropyl-ethylamine in 1,2-dichloroethane (1 mL). The vial was shaken for 16 hours under argon and concentrated in vacuo. Aqueous sodium hydroxide (1 M, 1 mL) was added and the crude mixture was extracted with isopropyl acetate/tetrahydrofuran (4:1, 2×1 mL). The organic phase was washed with brine (1 mL), concentrated in vacuo and redissolved in 1-propanol/dimethyl sulfoxide (1:1, 0.4 mL) of which 0.2 mL was subjected to preparative LC-MS purification to furnish 4.5 mg (31% yield) of the title compound as an oil. LC-MS (m/z) 342 (MH+); tR=1.58, (UV, ELSD) 99%, 99%.
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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1 mL
Type
solvent
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Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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